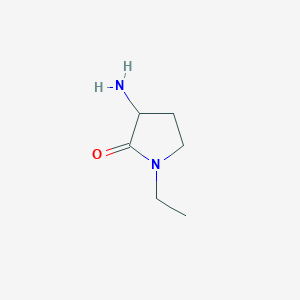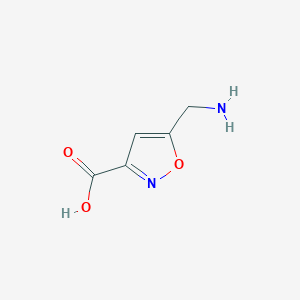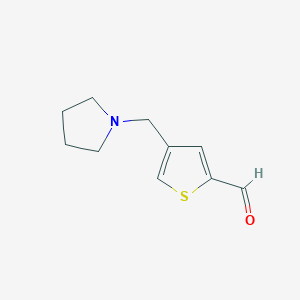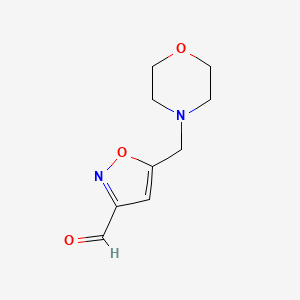
1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
Overview
Description
The compound "1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclocondensation of various chalcones with hydrazine derivatives. For instance, the synthesis of 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides was achieved through the reaction of thiophenylchalcones with aminoguanidine hydrochloride under ultrasonic conditions, which is an environmentally friendly method due to the use of ethanol as a solvent . Similarly, other pyrazole derivatives have been synthesized by condensation/cyclization reactions involving appropriate precursors and catalysts .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed by single-crystal X-ray diffraction studies. For example, the structure of a related compound, 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was determined to crystallize in the triclinic crystal system with a twisted conformation between the pyrazole and thiophene rings . The crystal and molecular structure is stabilized by various intermolecular hydrogen bonds and π-π stacking interactions.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the carboxylic acid group can participate in esterification reactions to form esters, as seen in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester . The reactivity of these compounds can be further explored in the context of their potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as methoxy, chloro, and methyl groups can affect the compound's thermal stability, solubility, and electronic properties. For example, the compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C . Theoretical calculations, such as density functional theory (DFT), are often used to predict and compare the electronic structures and properties of these compounds with experimental data .
Scientific Research Applications
Synthesis and Crystal Structure
- The synthesis of pyrazole derivatives, including those related to 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid, is an area of interest in crystallography. These compounds are often synthesized for their unique structural properties, demonstrated by X-ray crystallography and spectroscopic techniques. Such studies provide insights into the molecular configurations and intermolecular interactions of these compounds, contributing to a deeper understanding of their properties (Kumarasinghe et al., 2009).
Coordination Chemistry
- Pyrazole-dicarboxylate acid derivatives, closely related to the chemical structure of interest, are used in the synthesis of coordination complexes with metals like Cu and Co. These complexes have been synthesized and characterized, showing potential applications in the field of coordination chemistry and material science (Radi et al., 2015).
Anti-Tumor Activities
- Some pyrazole derivatives incorporating the thiophene moiety have been synthesized and evaluated for their anti-tumor activities. These studies have revealed promising activities of certain compounds against specific cell lines, highlighting the potential of these compounds in developing new anti-cancer therapies (Gomha et al., 2016).
Nonlinear Optical (NLO) Properties
- Research on pyrazole-thiophene-based amide derivatives demonstrates their potential in applications involving nonlinear optical (NLO) properties. These studies involve the synthesis of the compounds and the examination of their physical properties, such as NLO characteristics, using computational methods and experimental techniques (Kanwal et al., 2022).
Antimicrobial Activities
- Some pyrazole derivatives, similar to 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid, have been synthesized and tested for their antimicrobial activities. These studies provide valuable insights into the potential use of these compounds in developing new antimicrobial agents (Hamed et al., 2020).
Molecular Docking Studies
- Molecular docking studies are conducted on similar pyrazole derivatives to predict their binding interactions with target proteins. Such research is crucial in drug discovery and development, helping to understand the molecular basis of the compound's action (Reddy et al., 2022).
Future Directions
While specific future directions for “1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid” are not mentioned in the literature, research into related compounds suggests potential areas of interest. For example, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Additionally, the discovery and biological evaluation of potential drugs containing piperidine moiety are areas of ongoing research .
properties
IUPAC Name |
2-methyl-5-thiophen-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-11-7(9(12)13)5-6(10-11)8-3-2-4-14-8/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTOGMCNCZGBTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602559 | |
| Record name | 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
871825-56-8 | |
| Record name | 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1286687.png)










![4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde](/img/structure/B1286738.png)

